molecular formula C16H13ClN2O2 B5631154 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide

Cat. No.: B5631154
M. Wt: 300.74 g/mol
InChI Key: OXPJFCLLSRJWSF-UHFFFAOYSA-N
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chloro-substituted benzoxazole moiety attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide typically involves the cyclization of 2-aminophenol with appropriate reagents to form the benzoxazole core, followed by further functionalization. One common method involves the reaction of 2-aminophenol with 5-chloro-2-nitrobenzaldehyde under acidic conditions to form the benzoxazole ring. The resulting intermediate is then subjected to a coupling reaction with 3-bromopropanamide in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro-substituted benzoxazole moiety is believed to play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound of the benzoxazole family, known for its broad spectrum of biological activities.

    5-chloro-2-aminobenzoxazole: A precursor in the synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide, also exhibiting biological activity.

    3-phenylpropanamide: A structurally related compound with different biological properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other benzoxazole derivatives. The presence of the chloro group and the propanamide moiety contributes to its unique binding properties and biological effects .

Properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-15(20)18-12-5-3-4-10(8-12)16-19-13-9-11(17)6-7-14(13)21-16/h3-9H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPJFCLLSRJWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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